

INSTI Resistance and Cross-Resistance Profiles at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elvitegravir

CAS No.: 697761-98-1

Cat. No.: S548939

[Get Quote](#)

INSTI (Generation)	Key Resistance Mutations	Cross-Resistance Implications	Genetic Barrier
Elvitegravir (EVG) (1st)	T66I/A, E92Q/G/V, S147G [1]	High-level cross-resistance with RAL; often selects for mutations that second-generation INSTIs can overcome, but certain pathways (e.g., Q148+) can lead to broad cross-resistance [2] [1].	Lower
Raltegravir (RAL) (1st)	Y143R/H/C, Q148H/K/R, N155H [2]	High-level cross-resistance with EVG [2].	Lower
Cabotegravir (CAB) (2nd)	R263K, S153Y/F, H51Y, Q146L/R [1]	Most commonly selected mutations (e.g., R263K) confer low-level resistance. However, selection of Q148R/K can lead to high-level cross-resistance to all INSTIs, including DTG and BIC [1].	Intermediate
Dolutegravir (DTG) (2nd)	R263K, S153Y/F, H51Y, G118R [1] [3]	Singleton mutations (e.g., R263K) typically confer only low-level resistance. Generally retains activity against many RAL- and EVG-resistant viruses [1] [3].	Higher

INSTI (Generation)	Key Resistance Mutations	Cross-Resistance Implications	Genetic Barrier
Bictegravir (BIC) (2nd)	R263K, S153F, H51Y [1]	Similar to DTG, it has a high genetic barrier. Resistant profiles often involve solitary mutations with low-fold resistance, and it shows broad activity against many RAL/EVG-resistant variants [1].	Higher

Quantitative Susceptibility Data from Key Studies

The following table consolidates phenotypic fold-change (FC) data from several studies, showing how specific mutations reduce a virus's susceptibility to different INSTIs.

Resistance Mutation(s)	Effect on Elvitegravir (EVG)	Effect on Dolutegravir (DTG)	Effect on Bictegravir (BIC)	Effect on Cabotegravir (CAB)	Study Context
T66I, E92Q, T97A, etc.	High-level resistance (>100-fold FC) [1]				<i>In vitro</i> selection with EVG
Solitary R263K	Can emerge [1]	Low-level resistance (<3-fold FC) [1]	Low-level resistance (<3-fold FC) [1]	Can emerge [1]	<i>In vitro</i> selection with DTG, BIC, CAB
Solitary S153F/Y		Low-level resistance (<3-fold FC) [1]	Low-level resistance (<3-fold FC) [1]	Low-level resistance [1]	<i>In vitro</i> selection with DTG, BIC, CAB
Q148R/K + G140S/A	High-level cross-resistance [1]	High-level cross-resistance [1]	High-level cross-resistance [1]	High-level cross-resistance [1]	Pathway selected by CAB, RAL, or EVG

Resistance Mutation(s)	Effect on Elvitegravir (EVG)	Effect on Dolutegravir (DTG)	Effect on Bictegravir (BIC)	Effect on Cabotegravir (CAB)	Study Context
No primary mutations	Median FC: 2.5 (IQR: 2.1-3.1) [2]				Patient samples failing RAL

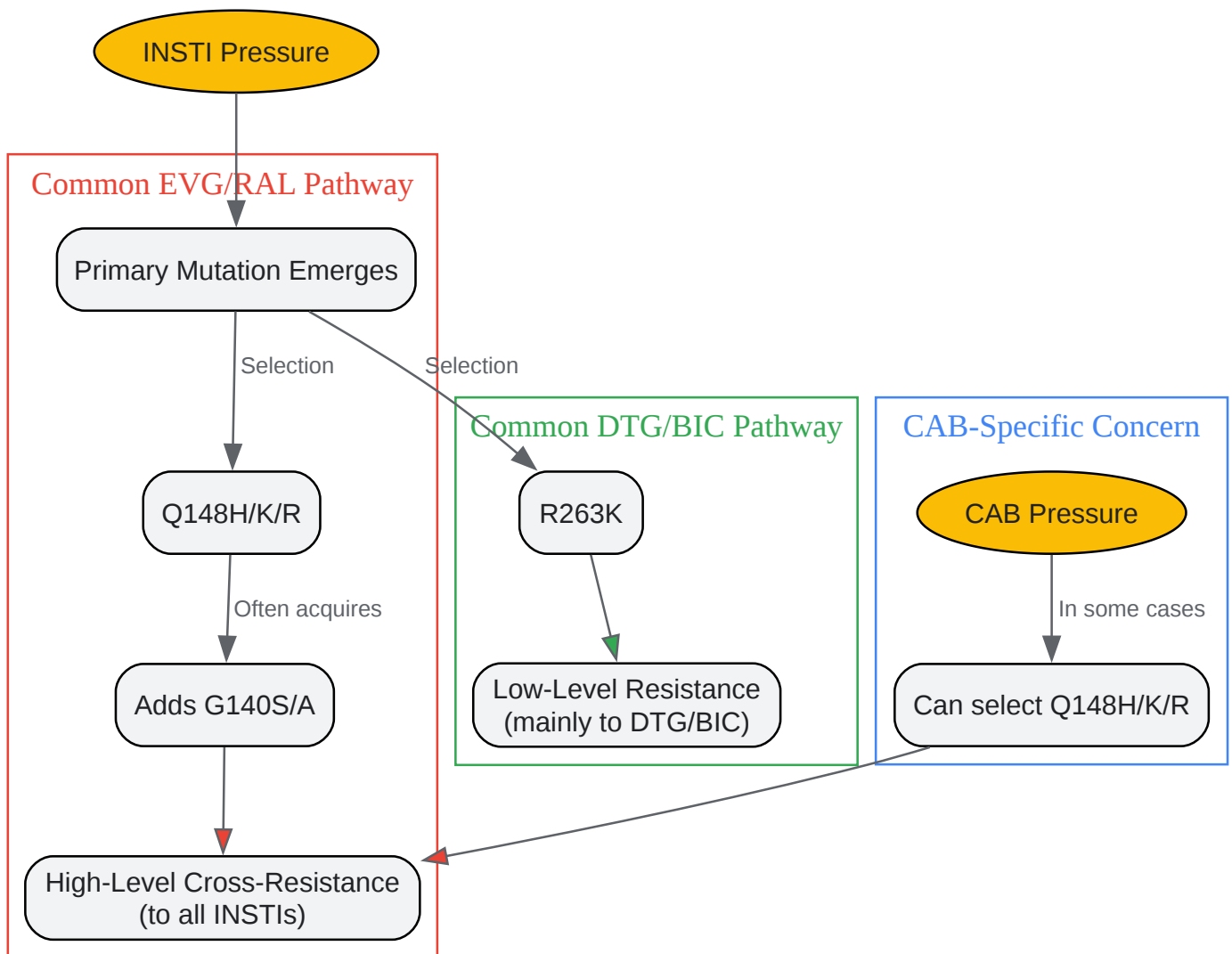
Key Experimental Protocols for INSTI Resistance Profiling

The data in the guides above comes from well-established research methodologies. Here are the details of key experimental protocols cited in these studies.

- **In Vitro Drug Selection (Serial Passage):** This common protocol involves serially passaging patient-derived clinical isolates or engineered recombinant viral strains in primary cells (like PHA-stimulated Cord Blood Mononuclear Cells) or cell lines (like MT-2 cells) [1] [4].
 - **Procedure:** Culture virus in the presence of sub-optimal, escalating concentrations of an INSTI over many weeks (e.g., 36-46 weeks) [1].
 - **Monitoring:** The viral culture is monitored for breakthrough replication. The integrase gene is periodically sequenced (genotyping) to identify emerging resistance mutations [1] [4].
 - **Phenotyping:** The collected virus is used in antiviral assays to determine the fold-change in the drug's effective concentration (EC_{50}) compared to a wild-type reference strain [2] [4].
- **Phenotypic Resistance Assay (Antivirogram):** This method directly measures the impact of mutations on drug susceptibility in a clinical setting [2].
 - **Virus Preparation:** Viral RNA is isolated from patient plasma samples (e.g., using NucliSENS EasyMAG). The reverse transcriptase-integrase (RT-IN) region is amplified and used to generate recombinant virus stocks [2].
 - **Antiviral Experiment:** Recombinant viruses are used to infect reporter cells (e.g., MT4-LTR-eGFP cells) in the presence of serial dilutions of the INSTI. After incubation, infection levels are quantified by measuring fluorescence [2].
 - **Data Analysis:** The EC_{50} for the test virus is divided by the EC_{50} of a reference wild-type strain to calculate the Fold Change (FC) in susceptibility. A biological cutoff (BCO) is established to define clinical resistance [2].

Cross-Resistance Pathway Logic

The diagram below illustrates the logical progression of how resistance to one INSTI can lead to cross-resistance to others, based on the specific mutation pathways selected.



[Click to download full resolution via product page](#)

This conceptual map shows that while second-generation INSTIs like DTG and BIC have a higher barrier to resistance, the selection of **Q148 pathways**—which can occur with EVG, RAL, or sometimes CAB—is **the primary driver of broad, high-level cross-resistance across the entire INSTI class** [1].

Interpretation and Clinical Relevance

- **EVG's Profile in Context:** EVG's lower genetic barrier to resistance and high cross-resistance with RAL mean these first-generation INSTIs are not ideal for sequential use [2]. However, their failure often selects mutations (like T66I) to which DTG and BIC can remain active [1].
- **The Superior Barrier of DTG/BIC:** The high genetic barrier of DTG and BIC is evidenced by the fact that resistance requires the emergence of specific solitary mutations (like R263K) that, in turn, often impair viral fitness and have not been observed to readily acquire further compensatory mutations in clinical settings, making high-level resistance uncommon [1] [3].
- **The CAB Consideration:** Although a second-generation INSTI, CAB's resistance profile requires careful attention. Its propensity to select the Q148R/K mutation in some scenarios, leading to broad cross-resistance, is a key consideration for its use in long-acting regimens [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Selective resistance emerging in patient-derived clinical... profiles
[retrovirology.biomedcentral.com]
2. Broad Phenotypic Cross-Resistance to Elvitegravir in HIV ... [pmc.ncbi.nlm.nih.gov]
3. Beware of resistance to 2nd-generation integrase inhibitors [sciencedirect.com]
4. Resistance Mutations in Human Immunodeficiency Virus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [INSTI Resistance and Cross-Resistance Profiles at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548939#cross-resistance-profile-elvitegravir-versus-other-instis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com